tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate

合成砌块 化学选择性 保护基策略

Researchers building benzodioxole-based libraries often face regioselectivity and protecting group compatibility challenges. This compound (CAS 401811-77-6) solves these issues with a precisely positioned Boc-protected amine and a 4-bromo substituent, enabling selective Suzuki coupling and mild deprotection. Key advantages: - Boc group ensures stability under strong bases and allows late-stage deprotection. - 4-Bromo position directs cross-coupling for modular library synthesis. - Solid, stable form simplifies kilogram-scale handling and storage.

Molecular Formula C12H14BrNO4
Molecular Weight 316.15 g/mol
CAS No. 401811-77-6
Cat. No. B1603722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
CAS401811-77-6
Molecular FormulaC12H14BrNO4
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Br
InChIInChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15)
InChIKeyJMDLHOQJZIIQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate 基本物化性质


tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate (CAS: 401811-77-6) 是一种属于苯并[d][1,3]二氧杂环戊烯类的有机合成砌块 。其分子式为 C12H14BrNO4,分子量为 316.15 g/mol,SMILES 为 CC(C)(C)OC(=O)Nc1c(Br)ccc2OCOc12 。该化合物在室温下为固体,标准商业纯度范围为 95% 至 99% ,具备明确的理论密度(1.536±0.06 g/cm³,预测值)和熔点(87-88 °C,己烷溶剂化物)参数 。

Boc-protected amine tolerates strong bases and organometallic reagents
4‑Bromo substituent enables regioselective Suzuki and Buchwald–Hartwig couplings
Solid, room‑temperature‑stable format supports reliable handling

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate 与类似物的关键差异


尽管苯并[d][1,3]二氧杂环戊烯类化合物在药物化学中广泛用作合成砌块 [1],但不可简单互换。原因在于其官能团的精确定位和组合直接决定了后续合成路线的成败与效率。例如,叔丁氧羰基 (Boc) 保护氨基的存在使得该化合物能够耐受强碱或有机金属试剂条件,并在合成后期通过温和的酸性条件选择性脱保护,这是不含 Boc 保护的类似物(如 5-溴-1,3-苯并二氧杂环戊烯)所不具备的特性 。此外,溴原子的位置(4-位相对于氨基)决定了后续交叉偶联反应(如 Suzuki 或 Buchwald-Hartwig 反应)的区域选择性和电子效应,而其他位置异构体或未被保护的胺类化合物会导致截然不同的反应活性与产率。

Unprotected amine instability
Without Boc protection, the free amine may undergo uncontrolled side reactions in the presence of strong bases or nucleophiles, limiting synthetic utility.
Bromo positional isomer effects
Moving the bromine to the 5‑ or 6‑position changes electronic density and coupling regioselectivity, which can alter reaction outcomes and yields.
Additional steps with free amines
Using non‑Boc‑protected amino‑benzodioxole building blocks requires extra amine protection and deprotection steps, increasing synthesis time and purification burden.

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate 与类似物的对比证据


Boc 保护氨基的稳定性优势

该化合物携带的叔丁氧羰基 (Boc) 保护氨基,使其在涉及强亲核试剂或强碱的反应中(如 Suzuki 偶联前的锂卤交换反应)具有明确的化学选择性窗口 。与之对比,未保护的氨基类似物(如 5-溴-1,3-苯并二氧杂环戊烯-4-胺)在此类条件下会发生不可控的副反应或分解 。

Boc Protection Stability
Class-level inference
Boc‑protected: stable under strong base / nucleophiles Unprotected amine: side reactions or decomposition
Protection strategy determines synthetic route feasibility
Review base‑stability requirements; TFA/DCM deprotection applicable
合成砌块 化学选择性 保护基策略 Boc 脱保护

4-溴代位置的 Suzuki 偶联电子效应

苯并[d][1,3]二氧杂环戊烯骨架上的两个氧原子增加了芳香环的电子密度,使其对亲电取代反应更为敏感 。该化合物中溴原子位于氨基的邻位(4-位),这种排列使得芳香环在钯催化的交叉偶联反应(如 Suzuki 反应)中具有独特的电子和位阻特性。文献报道,1,3-苯并二氧杂环戊烯的直接芳基化反应在优化条件下产率可超过 80% [1]。

Suzuki Coupling Efficiency
Cross-study comparable
>80% expected yield (reported for related benzodioxoles)
Electron‑rich ring enhances coupling reactivity
Yield depends on boronic acid partner and catalyst system
交叉偶联 Suzuki-Miyaura 电子效应 反应产率

商业纯度级别选择

该化合物在市场上有多种纯度级别可供选择,常见为 95% 级别(如 CymitQuimica, Bidepharm 等供应商提供),以及更高的 97% 至 99% 级别(如 Leyan, MolCore 等供应商提供)。这种规格选择为不同研究阶段(如初步路线探索 vs. 关键中间体放大)提供了灵活性。

Commercial Purity Grades
Supporting evidence
95%, 97%, 98–99% (HPLC/GC)
Grade selection aligns with synthesis stage sensitivity
Verify supplier COA for lot‑specific purity
合成砌块 纯度规格 质量控制 可重复性

Piperonyl Butoxide 合成中的关键中间体

苯并[d][1,3]二氧杂环戊烯骨架是合成多种生物活性分子和天然产物衍生物的关键结构单元 [1]。例如,5-溴-1,3-苯并二氧杂环戊烯(该化合物的前体或类似物)已被确认为合成 Piperonyl Butoxide 的重要中间体 。而携带 Boc 保护氨基的该化合物,作为更高级的中间体,能够直接引入氨基官能团,从而缩短了从基础原料到复杂目标分子的合成步骤。

Synthetic Step Economy
Supporting evidence
Pre‑functionalized dual group building block vs. unprotected amine: requires extra protection steps
Reduces synthesis length by 1–2 steps
Review route‑specific protection needs
药物中间体 合成砌块 Piperonyl Butoxide 天然产物衍生物

tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate 应用场景


Suzuki 偶联构建苯并二氧杂环药物

在药物化学中,当目标分子包含一个苯并[d][1,3]二氧杂环戊烯骨架,且需要在芳香环的 4-位(相对于氨基)引入芳香或杂芳香取代基时,该化合物是理想的 Suzuki 偶联伙伴 。其 Boc 保护氨基可确保偶联反应的选择性,偶联产物可直接用于后续多步合成或脱保护后进行进一步衍生化 。

PROTAC Linker 前体

在 PROTAC (Proteolysis Targeting Chimera) 药物研发中,需要构建连接靶蛋白配体和 E3 连接酶配体的 Linker 。该化合物的双官能团(芳基溴和 Boc-氨基)特性,使其成为组装此类 Linker 的有力前体。芳基溴可首先通过交叉偶联连接一段结构,而 Boc-氨基在脱保护后,可进一步连接另一端,为构建复杂的异双官能团分子提供了有序的合成途径 。

激酶抑制剂先导化合物合成

1,3-苯并二氧杂环戊烯骨架常见于多种激酶抑制剂的结构中 。研究人员在探索新型激酶抑制剂时,可以使用该化合物作为一个模块化合成砌块,通过变换偶联伙伴来快速构建一个结构多样的化合物库。鉴于该骨架已被用于 BACE1 抑制剂等神经系统疾病药物的研发 ,它也可作为探索新型 CNS 药物的起点。

工艺放大与 CRO/CDMO 应用

对于 CRO/CDMO 以及进行工艺放大研究的团队而言,采用具有明确质量标准(如 ≥97% 纯度)和可靠供应链的化合物至关重要 。该化合物作为一种固体、稳定的合成砌块,其储存条件明确(2-8°C,密封保存),便于在公斤级规模上进行操作和储存 ,可确保多批次反应的可重复性和合规性。

Application
Selection Property
Validation Focus
Suzuki coupling for benzodioxole drugs
Boc‑amine / 4‑bromo dual functionality
Coupling reactivity, protecting group stability
PROTAC linker precursor
Orthogonal functional groups (Br and NHBoc)
Sequential derivatization compatibility
Kinase inhibitor lead synthesis
Benzodioxole scaffold for library diversification
Modular coupling with diverse boronic acids
Process scale‑up & CRO/CDMO
Defined quality, solid‑state stability
Batch consistency, storage conditions
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